molecular formula C13H20O B14626174 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one CAS No. 54735-45-4

3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one

Cat. No.: B14626174
CAS No.: 54735-45-4
M. Wt: 192.30 g/mol
InChI Key: JUIHVZGOBADIQY-UHFFFAOYSA-N
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Description

3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one is a complex organic compound with a unique structure that includes multiple alkyl groups and a cyclohexene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one typically involves multiple steps, including the formation of the cyclohexene ring and the introduction of the alkyl groups. Common synthetic routes may involve:

    Cyclization Reactions: Formation of the cyclohexene ring through cyclization of appropriate precursors.

    Alkylation Reactions: Introduction of the methyl, propan-2-yl, and prop-1-en-2-yl groups using alkylating agents under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, temperature control, and purification techniques such as distillation or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or alcohols using oxidizing agents.

    Reduction: Reduction of double bonds or carbonyl groups using reducing agents.

    Substitution: Replacement of hydrogen atoms with other functional groups using suitable reagents.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alcohols.

Scientific Research Applications

3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one has a wide range of applications in scientific research, including:

    Chemistry: Used as a precursor in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for potential therapeutic properties.

    Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.

Mechanism of Action

The mechanism by which 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one exerts its effects involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: Binding to active sites of enzymes, thereby inhibiting their activity.

    Receptor Binding: Interaction with cellular receptors, leading to changes in cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

    3-Methyl-6-(propan-2-yl)cyclohex-2-en-1-one: Lacks the prop-1-en-2-yl group.

    6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one: Lacks the methyl group.

Uniqueness

This article provides a comprehensive overview of 3-Methyl-6-(propan-2-yl)-2-(prop-1-en-2-yl)cyclohex-2-en-1-one, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

54735-45-4

Molecular Formula

C13H20O

Molecular Weight

192.30 g/mol

IUPAC Name

3-methyl-6-propan-2-yl-2-prop-1-en-2-ylcyclohex-2-en-1-one

InChI

InChI=1S/C13H20O/c1-8(2)11-7-6-10(5)12(9(3)4)13(11)14/h8,11H,3,6-7H2,1-2,4-5H3

InChI Key

JUIHVZGOBADIQY-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)C(CC1)C(C)C)C(=C)C

Origin of Product

United States

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